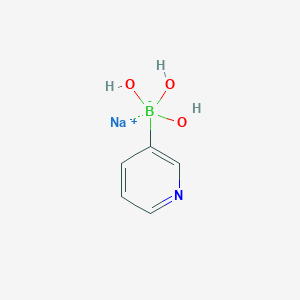

Sodium pyridine-3-trihydroxyborate

Description

Contextualization within Boron Chemistry and Pyridine (B92270) Derivatives

Sodium pyridine-3-trihydroxyborate is a notable example within the broader fields of boron chemistry and pyridine derivatives. ontosight.ai The compound consists of a pyridine ring, a common nitrogen-containing heterocycle, and a trihydroxyborate group. ontosight.ai The inclusion of boron is significant due to the element's ability to form stable complexes with molecules containing hydroxyl groups, such as sugars and amino acids. ontosight.ai This characteristic is central to its potential use in studies of molecular recognition and enzyme inhibition. ontosight.ai

Pyridine and its derivatives are often used as ligands or catalysts in organic synthesis. The combination of a pyridine nucleus with a borate (B1201080) group, as seen in pyridine-borane complexes, creates compounds with specific reactivity. nih.govgoogle.com These complexes are utilized in various organic reactions, including reductions and hydroborations. google.com The synthesis of pyridine-borane complexes can be achieved through methods like electrophilic aromatic borylation, which provides a pathway to variously substituted derivatives. researchgate.netacs.org

| Property | Value |

| Molecular Formula | C5H7BNO5.Na |

| CAS Number | 1562409-46-4 |

| Synonyms | CHEMBL3236922, MFCD09837616, AKOS006327902 |

| Table 1: Chemical Identifiers for this compound. ontosight.ai |

Significance of Boron-Containing Heterocycles in Organic Synthesis and Materials Science

The utility of boron-containing compounds, particularly heterocycles, extends far beyond their well-known role in Suzuki cross-couplings. aablocks.comresearchgate.net These compounds are integral to various advanced research areas due to their unique electronic and structural properties.

In organic synthesis and medicinal chemistry , boron-containing heterocycles are crucial. aablocks.commdpi.com Their synthesis through methods like cyclocondensation allows for the creation of complex structures with specific stereoselectivity, which is important for drug development. aablocks.comresearchgate.net Boronic acid derivatives can form reversible covalent bonds with nucleophilic amino acid residues, a mechanism exploited in drug design for anticancer, anti-inflammatory, antibacterial, and antifungal agents. mdpi.com The FDA has approved organoboron drugs such as bortezomib (B1684674) for multiple myeloma and tavaborole (B1682936) for onychomycosis. mdpi.com Furthermore, certain boron-containing heterocyles have been synthesized as potential agents for Boron Neutron Capture Therapy (BNCT), a targeted cancer treatment. acs.org

In materials science , boron-containing heterocycles exhibit interesting properties for advanced applications. aablocks.comresearchgate.net The incorporation of a boron atom, with its empty p-orbital, into polycyclic aromatic hydrocarbon (PAH) frameworks allows for significant modulation of the material's electronic structure. mit.edu This leads to properties vastly different from their all-carbon analogs. mit.edu Highly π-conjugated systems derived from boron heterocycles often display unique optical properties, making them promising candidates for the development of organic light-emitting devices (OLEDs). aablocks.comresearchgate.net Research in this area also explores their use as redox-active materials for energy conversion and storage applications, such as in sensors and batteries. mit.edu

| Field | Application of Boron-Containing Heterocycles | Key Findings/Examples |

| Organic Synthesis | Synthesis of complex molecules | Cyclocondensation reactions provide regio- and stereoselective routes. aablocks.comresearchgate.net |

| Medicinal Chemistry | Drug Development | Used as anticancer, antifungal, and anti-inflammatory agents (e.g., Bortezomib, Tavaborole). mdpi.com Potential agents for Boron Neutron Capture Therapy (BNCT). acs.org |

| Materials Science | Organic Electronics | Highly π-conjugated systems are candidates for organic light-emitting devices (OLEDs). aablocks.comresearchgate.net |

| Energy | Energy Conversion & Storage | Boron-doped polycyclic aromatic hydrocarbons (PAHs) are explored for use in sensors and batteries. mit.edu |

| Table 2: Applications of Boron-Containing Heterocycles. |

Overview of Research Trajectories for Pyridine Borate Compounds

Current research on pyridine borate compounds like this compound is multifaceted. ontosight.ai One major trajectory involves their synthesis, detailed characterization, and biological evaluation. ontosight.ai Techniques such as NMR spectroscopy and mass spectrometry are employed to elucidate the structural and chemical properties of these compounds. ontosight.ai Computational methods, including molecular docking, are used to predict their interactions with biological targets, providing insights into their potential for enzyme inhibition and the regulation of metabolic pathways. ontosight.ai

Another significant research direction focuses on the synthesis of novel boron heterocycles for specific functions. This includes the creation of isoelectronic analogs of benzene-based molecules to explore their physicochemical properties. aablocks.comresearchgate.net Facile methods for synthesizing pyridine-borane complexes are being developed to create aza-π-conjugated materials with specific electronic and optical properties. researchgate.netacs.org Researchers are also investigating the use of single-atom editing technologies to rapidly modify complex molecules and construct new boron-containing heterocycles. rsc.org A further area of exploration is the development of redox-active, boron-doped polycyclic aromatic hydrocarbons as stable radicals and anions for the chemical activation of small molecules and for energy storage. mit.edu

Structure

2D Structure

Properties

Molecular Formula |

C5H7BNNaO3 |

|---|---|

Molecular Weight |

162.92 g/mol |

IUPAC Name |

sodium;trihydroxy(pyridin-3-yl)boranuide |

InChI |

InChI=1S/C5H7BNO3.Na/c8-6(9,10)5-2-1-3-7-4-5;/h1-4,8-10H;/q-1;+1 |

InChI Key |

KTSXEZYIFVVLSO-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=CN=CC=C1)(O)(O)O.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Pyridine Borate Compounds and Precursors

Strategies for Carbon-Boron Bond Formation at Pyridine (B92270) Ring Positions

The creation of a carbon-boron bond on a pyridine ring is a foundational step in the synthesis of pyridine boronic acids and their derivatives. The choice of method often depends on the desired substitution pattern, the availability of starting materials, and the tolerance of other functional groups on the pyridine ring.

Halogen-metal exchange followed by borylation is a fundamental and widely used method for preparing pyridinylboronic acids and esters. arkat-usa.org This approach typically involves the reaction of a halopyridine with an organolithium or magnesium reagent to form an intermediate pyridyl lithium or Grignard reagent. This organometallic intermediate is then quenched with a trialkyl borate (B1201080), such as triisopropyl borate, followed by hydrolysis to yield the desired pyridinylboronic acid. arkat-usa.orgorgsyn.orgchemicalbook.com

This method is often cost-effective and suitable for large-scale preparations. arkat-usa.orgorgsyn.org A common starting material for the synthesis of the 3-pyridyl boronic acid core is 3-bromopyridine. orgsyn.orgchemicalbook.com The reaction conditions, such as the choice of organometallic reagent, solvent, and temperature, can significantly impact the reaction's success and yield. arkat-usa.org For instance, an improved procedure for preparing 3-pyridylboronic acid involves the addition of n-butyllithium to a solution of 3-bromopyridine and triisopropyl borate in a THF/toluene mixture, based on the principle that the lithium-halogen exchange is faster than the reaction between n-butyllithium and the borate ester. orgsyn.org

| Starting Material | Reagents | Product | Yield | Reference |

| 3-Bromopyridine | 1) n-BuLi, Toluene, THF, <-50°C; 2) Triisopropyl borate; 3) HCl | Pyridine-3-boronic acid | 73% | chemicalbook.com |

| 3-Bromopyridine | 1) n-BuLi, Toluene/THF; 2) Triisopropyl borate | Tris(3-pyridyl)boroxin | 87% | orgsyn.orgresearchgate.net |

This table presents data on the synthesis of pyridine-3-boronic acid via halogen-metal exchange and borylation.

Directed ortho-metallation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.netacs.orgharvard.edu In this approach, a directing group (DG) on the pyridine ring coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. The resulting lithiated intermediate is then trapped with an electrophile, such as a trialkyl borate, to introduce the boron functionality. arkat-usa.orgacs.org

This method offers high regioselectivity, which is controlled by the position of the directing group. harvard.edubaranlab.org A variety of directing groups can be employed, including amides, carbamates, and halogens. acs.orgharvard.edu The use of strong, non-nucleophilic bases like lithium amides (e.g., LDA) or hindered Grignard reagents (e.g., TMPMgCl·LiCl) is common. acs.orgharvard.edu A one-pot DoM-borylation-Suzuki-Miyaura cross-coupling sequence has been developed, which avoids the often-difficult isolation of the intermediate pyridyl boronic acids. acs.org

Transition metal-catalyzed cross-coupling reactions provide an alternative and versatile route to pyridinylboronic acids and their esters. These methods typically involve the reaction of a halopyridine with a boron-containing reagent in the presence of a catalyst, most commonly based on palladium. arkat-usa.org

The Miyaura borylation is a prominent example of a palladium-catalyzed cross-coupling reaction used to synthesize boronate esters. This reaction couples a halopyridine with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. nih.govmdpi.com The reaction proceeds via a catalytic cycle involving oxidative addition of the halopyridine to the Pd(0) catalyst, transmetalation with the diboron reagent, and reductive elimination to yield the pyridyl boronate ester and regenerate the catalyst. mdpi.comyoutube.com This method is valued for its broad functional group tolerance and generally mild reaction conditions. mdpi.com The choice of ligand for the palladium catalyst can be crucial for achieving high efficiency and selectivity. nih.gov

| Halopyridine | Boron Reagent | Catalyst/Ligand | Base | Product | Reference |

| Aryl Halides | Bis(pinacolato)diboron | Pd(dba)₂ / PCy₃ | KOAc | Aryl Boronate Esters | nih.gov |

| 2,4-Dichloropyridines | Arylboronic acids | Pd/IPr | - | C4-Coupled Products | nih.gov |

This table showcases examples of palladium-catalyzed borylation and cross-coupling reactions involving pyridine derivatives.

A more atom-economical approach involves the direct borylation of pyridine C-H bonds, catalyzed by transition metals like iridium and rhodium. researchgate.netnih.govrsc.orgrsc.org Iridium-catalyzed C-H borylation is a valuable method for preparing aryl and heteroaryl boronates. researchgate.netnih.govrsc.org However, the borylation of pyridines can be challenging due to the Lewis basic nitrogen atom, which can coordinate to the iridium catalyst and inhibit its activity. researchgate.netrsc.orgrsc.org This inhibitory effect can be overcome by introducing substituents at the C-2 position, which sterically block the nitrogen's coordination to the catalyst. nih.govrsc.orgrsc.org The regioselectivity of iridium-catalyzed borylation is influenced by a combination of steric and electronic effects. researchgate.netdigitellinc.com

Rhodium catalysts have also been employed for the C-H borylation of pyridines and related heterocycles. For example, a pyridine-directed, rhodium-catalyzed C6-selective C-H borylation of 2-pyridones has been developed. nih.gov Additionally, rhodium catalysts have shown efficacy in the ortho-selective C-F bond borylation of polyfluoroarenes substituted with a pyridine ring. researchgate.net

| Substrate | Catalyst System | Selectivity | Product | Reference |

| Pyridines | [Ir(OMe)(cod)]₂ / dtbpy | meta-selectivity (parent pyridine) | Borylated Pyridines | researchgate.net |

| 2-Pyridones | Rhodium catalyst | C6-selective | C6-borylated 2-pyridones | nih.gov |

| CF₃-Substituted Pyridines | Iridium catalyst | Sterically governed | CF₃-Substituted Pyridylboronic Esters | nih.govdigitellinc.com |

This table summarizes examples of Iridium and Rhodium-catalyzed borylation of pyridine derivatives.

Cycloaddition reactions offer a distinct approach to constructing the pyridine ring itself with a boron functionality already incorporated. A [4+2] cycloaddition strategy provides a direct and regioselective route to functionalized pyridine boronic ester derivatives. nih.govresearchgate.net This method involves the reaction of alkynylboronates with dienes such as 1,4-oxazin-2-ones or 2-pyrazinones. nih.gov This approach is valuable for creating highly substituted pyridine boronic esters that might be difficult to access through functionalization of a pre-existing pyridine ring.

Cycloaddition Strategies in Pyridine Boronic Acid Synthesis

Alkyne Diboration/6π-Electrocyclization Approaches

A novel and efficient strategy for synthesizing pyridine-based heteroaromatic boronic acid derivatives is through a sequence involving alkyne diboration followed by a 6π-electrocyclization. nih.govwhiterose.ac.uk This method provides rapid access to functionalized pyridine heterocycles from readily available starting materials. whiterose.ac.uk The process begins with the synthesis of substrates such as 2-alkynyl aryloximes, which are prepared in two steps from 2-bromo aryl aldehydes via Sonogashira coupling and condensation with an O-substituted hydroxylamine. whiterose.ac.uk

The key steps of this pathway are:

Diboration: The alkyne substrate undergoes a diboration reaction. This step introduces two boron groups across the carbon-carbon triple bond, forming a 1-azatriene intermediate. whiterose.ac.uk

6π-Electrocyclization: The resulting triene is then subjected to thermal conditions to induce a 6π-electrocyclization, which forms the pyridine ring. This transformation is typically performed in a high-boiling solvent like ortho-dichlorobenzene (o-DCB) at temperatures around 200°C to achieve complete conversion. whiterose.ac.uk

This strategy has been successfully applied to generate various bicyclic pyridine structures, such as isoquinolines. whiterose.ac.uk The one-pot diboration-electrocyclization has been demonstrated for certain aliphatic substrates, showcasing the method's potential for streamlined synthesis. whiterose.ac.uk

Table 1: Substrate Scope in Diboration/6π-Electrocyclization for Pyridine Boronic Ester Synthesis This table is based on data presented in the referenced research literature and is for illustrative purposes.

| Starting Substrate (2-Alkynyl Aryloxime Derivative) | Key Reaction Step | Solvent/Temperature | Product (Pyridine Boronic Ester Derivative) |

|---|---|---|---|

| 2-Ethynylbenzaldehyde O-methyl oxime | Diboration | Not specified | (E)-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzaldehyde O-methyl oxime |

| (E)-2-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)benzaldehyde O-methyl oxime | 6π-Electrocyclization | o-DCB / 200°C | Isoquinoline-4-boronic acid pinacol ester |

| Aliphatic Oxime Derivatives | One-pot diboration-electrocyclization | Not specified | Functionalized Pyridine Boronic Esters |

Conversion of Pyridine Boronic Acids to Trihydroxyborate Salts

Pyridine boronic acids, such as pyridine-3-boronic acid, are the direct precursors to trihydroxyborate salts. The conversion is typically a straightforward acid-base reaction. The boronic acid is treated with a stoichiometric amount of an alkali metal hydroxide, such as sodium hydroxide (NaOH), in an appropriate solvent system. nih.gov

This reaction deprotonates the hydroxyl groups of the boronic acid and adds a hydroxide ion to the boron center, transforming the neutral, trigonal planar boronic acid into an anionic, tetrahedral trihydroxyborate salt. nih.gov The resulting salt, in this case, Sodium pyridine-3-trihydroxyborate, is often more stable and can exhibit different reactivity compared to its boronic acid precursor. One report details the preformation and isolation of an "activated borate" by treating an alkylboronic acid with sodium hydroxide. nih.gov

Table 2: General Transformation of Pyridine Boronic Acid to Sodium Trihydroxyborate Salt This table illustrates the general chemical conversion.

| Reactant 1 | Reactant 2 | Product | Chemical Transformation |

|---|---|---|---|

| Pyridine-3-boronic acid | Sodium Hydroxide (NaOH) | This compound | Addition of hydroxide ion and salt formation |

Synthetic Considerations for Stability and Yield

Several factors must be considered during the synthesis of pyridine borates to ensure stability of the compounds and maximize the reaction yield.

Reaction Conditions: The 6π-electrocyclization step requires high temperatures (around 200°C), which can be a limiting factor depending on the functional group tolerance of the substrate. whiterose.ac.uk The choice of solvent is also critical, with high-boiling point solvents like ortho-dichlorobenzene proving optimal for this transformation. whiterose.ac.uk

Precursor Stability: The stability of the pyridine boronic acid or ester precursor is paramount. While 3-pyridinylboronic acids generally exhibit good stability, 2-pyridinylboronic acids are known to be less stable. arkat-usa.org To overcome instability, precursors can be converted into more robust forms, such as N-phenyldiethanolamine (PDEA) boronates, which are stabilized by an intramolecular dative bond between nitrogen and boron and are stable to prolonged storage. researchgate.net

Substituent Effects: The nature of the complexing agent and substituents on the pyridine ring can significantly affect the stability and reactivity of the borane (B79455) reagent. google.com Borane complexes with different substituted pyridines can range from liquids that decompose violently upon distillation to stable, isolable solids. google.com

Purification and Isolation: The final trihydroxyborate salts are ionic and typically water-soluble. Their isolation may require specific crystallization or precipitation techniques. The conversion of boronic esters to trifluoroborate salts, a related class of borates, has been improved by methods that facilitate the removal of byproducts like pinacol through azeotropic distillation, ensuring high purity of the final salt. bristol.ac.uk

Table 3: Key Considerations for Stability and Yield in Pyridine Borate Synthesis

| Factor | Consideration | Impact on Synthesis | Reference |

|---|---|---|---|

| Temperature | High temperatures (e.g., 200°C) are required for 6π-electrocyclization. | Affects reaction rate and yield; may limit substrate scope due to functional group decomposition. | whiterose.ac.uk |

| Precursor Form | Boronic acids can have variable stability. Esters (e.g., pinacol, PDEA) can offer enhanced stability. | Stable precursors are crucial for reliable storage, handling, and achieving high overall yield. | arkat-usa.orgresearchgate.net |

| Solvent Choice | High-boiling point, non-reactive solvents are needed for thermal cyclization. | Ensures reaction proceeds to completion at the required temperature. | whiterose.ac.uk |

| Byproduct Removal | Efficient removal of byproducts (e.g., pinacol from ester hydrolysis) is needed for high purity. | Affects the purity and ease of isolation of the final borate salt. | bristol.ac.uk |

Compound Index

Chemical Reactivity and Derivatization of Pyridine Boron Systems

Fundamental Reaction Mechanisms of Pyridine-Boron Adducts

The formation of an adduct between a pyridine (B92270) derivative and a borane (B79455) is a classic example of a Lewis acid-base interaction. wikipedia.org This interaction, however, goes beyond simple adduct formation, inducing significant changes in the electronic structure of the pyridine ring and paving the way for unique reaction mechanisms.

A key feature of pyridine-boron adducts is the occurrence of intramolecular charge transfer (ICT). rsc.orgrsc.org In these systems, the boron-containing group acts as an electron acceptor, while the pyridine ring can act as an electron donor. rsc.orgresearchgate.net This transfer of electron density from the pyridine ring to the boron center is a foundational mechanism that influences the molecule's photophysical and chemical properties. rsc.org The coordination of a borane to the pyridine nitrogen enhances the acceptor strength of the pyridine ring. rsc.org This phenomenon is not limited to simple adducts; it is also observed in more complex systems where the boron atom can act as a bridge for electron shuttling, leading to a "push-pull" effect and enhanced charge transfer. rsc.orgresearchgate.net The extent of ICT can be modulated by the nature of the substituents on both the pyridine ring and the boron atom. rsc.orgnih.gov For instance, the incorporation of electron-donating groups on the pyridine ring can enhance the ICT character. nih.gov This principle is utilized in the design of fluorescent sensors and materials with nonlinear optical properties. rsc.orgacs.org

The interaction between the Lewis acidic boron center and the Lewis basic nitrogen atom of pyridine is central to the formation and reactivity of these adducts. wikipedia.orgacs.org A Lewis acid is a chemical species with an empty orbital capable of accepting an electron pair from a Lewis base, which has a filled orbital with a non-bonding electron pair, to form a Lewis adduct. wikipedia.org The strength of this interaction is dependent on the Lewis acidity of the borane and the Lewis basicity of the pyridine. researchgate.net Boron trihalides, for example, are strong Lewis acids that readily form stable adducts with pyridine. acs.orgrsc.org The formation of the B-N dative bond significantly alters the electronic landscape of the pyridine ring, making it more susceptible to certain reactions. rsc.orgrsc.org The stability of these adducts can be influenced by steric effects; bulky substituents on either the pyridine or the borane can hinder adduct formation, leading to what are known as "frustrated Lewis pairs." acs.org The Lewis acidity of the borane can be quantitatively assessed using methods like the Gutmann-Beckett method. researchgate.net

Regioselective Functionalization of the Pyridine Ring via Boron Intermediates

The formation of pyridine-boron adducts provides a powerful strategy for controlling the regioselectivity of functionalization reactions on the pyridine ring. The coordination of the boron-containing group alters the electron distribution in the ring, directing incoming reagents to specific positions.

The activation of the pyridine ring through the formation of a boron adduct facilitates regioselective alkylation and acylation reactions. rsc.org For example, coordination of a B₃H₇ unit to pyridine enables the C-4 position to be selectively alkylated or acylated under mild conditions. rsc.orgrsc.org This process involves the formation of a stable dearomatized dihydropyridine (B1217469) intermediate. rsc.orgrsc.org The reaction tolerates a variety of functional groups, including esters, trifluoromethyl, and cyclopropyl (B3062369) groups. rsc.org Similarly, the use of BF₃·OEt₂ as a Lewis acid allows for the regioselective addition of Grignard or organozinc reagents to functionalized pyridines, leading to alkylated and arylated products. capes.gov.br This method also proceeds through a dihydropyridine intermediate which is then oxidized to the aromatic product. capes.gov.br Borane-catalyzed C3-alkylation of pyridines with electrophiles like imines, aldehydes, or ketones has also been achieved. nih.govresearchgate.net This tandem reaction involves hydroboration of the pyridine, nucleophilic addition of the resulting dihydropyridine to the electrophile, and subsequent oxidative aromatization. nih.gov

The table below summarizes the regioselectivity of different alkylation methods for pyridines.

| Activating Agent | Reagent | Position of Functionalization | Reference |

| B₃H₇ | Electrophiles | C-4 | rsc.orgrsc.org |

| BF₃·OEt₂ | Grignard/Organozinc Reagents | C-4 | capes.gov.br |

| Borane Catalyst | Imines, Aldehydes, Ketones | C-3 | nih.govresearchgate.net |

| ZnMe₂ | 1,1-diborylalkanes | C-2 or C-4 | acs.org |

Directed ortho-metalation is a powerful technique for the synthesis of specifically substituted aromatic and heteroaromatic compounds, including those containing boron. researchgate.netnih.govharvard.edu This strategy involves the deprotonation of a position ortho to a directing group by a strong base, followed by quenching with an electrophile, such as a boron-containing reagent. harvard.eduacsgcipr.org This method allows for the regioselective introduction of a boryl group onto an aromatic or heteroaromatic ring. electronicsandbooks.com In the context of pyridine-boron systems, a directing group on the pyridine ring can guide metalation to an adjacent position, which can then be reacted with a boron electrophile to form a C-B bond. harvard.edunih.gov This approach has been used to synthesize a variety of organoboron compounds. nih.govacsgcipr.org The use of hindered amide bases like TMPMgCl•LiCl has proven effective for the directed metalation of electron-poor heteroarenes. harvard.edu

Formation of Related Boron-Containing Complexes

The versatility of pyridine-boron chemistry extends to the formation of a wide array of boron-containing complexes. google.comacs.org These complexes can be synthesized through various methods, including the reaction of a borane source with a substituted pyridine. google.com For instance, pyridine-borane complexes can be synthesized from 2-arylpyridines via an electrophilic aromatic borylation reaction with BBr₃. acs.org The resulting 2-(2-dibromoborylaryl)pyridines are stable intermediates that can be further modified. acs.org Boron difluoride complexes with π-expanded pyridine ligands have also been prepared, exhibiting fluorescence in both solution and solid states. nih.gov The synthesis of cyclic borinic acids can be achieved through ortho-metalation followed by reaction with a boron electrophile. researchgate.netnih.gov

Applications in Advanced Organic Synthesis

Utilization as Versatile Building Blocks and Intermediates

Sodium pyridine-3-trihydroxyborate, a salt containing a pyridine (B92270) ring functionalized with a trihydroxyborate group, serves as a stable and accessible source of a pyridyl nucleophile in a variety of organic reactions. researchgate.net The presence of the pyridine moiety, a common structural motif in pharmaceuticals and functional materials, makes this compound a particularly attractive building block for medicinal and materials chemistry. Its stability and water-solubility offer practical advantages in terms of handling and reaction conditions.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely used methods for the formation of carbon-carbon bonds. Sodium aryl trihydroxyborate salts, including this compound, have been demonstrated to be effective coupling partners in these palladium-catalyzed reactions. researchgate.net A significant advantage of using these salts is their ability to participate in ligand-free, on-water Suzuki-Miyaura coupling reactions at ambient temperatures, aligning with the principles of green chemistry. researchgate.net

The general mechanism of the Suzuki-Miyaura reaction involves a catalytic cycle with a palladium complex. The reaction is initiated by the oxidative addition of an organic halide to a Pd(0) species. This is followed by transmetalation, where the organic group from the organoboron compound is transferred to the palladium center. The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the Pd(0) catalyst. The use of a base is crucial for the activation of the organoboron species, facilitating the transmetalation step.

In the context of this compound, the reaction allows for the efficient introduction of a 3-pyridyl group onto various aromatic and heteroaromatic scaffolds. This is of particular importance in drug discovery, where the pyridine ring is a key pharmacophore. The ability to perform these couplings in aqueous media simplifies product isolation and reduces the use of volatile organic solvents. researchgate.net

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling using Aryl Trihydroxyborate Salts

| Parameter | Condition | Reference |

| Catalyst | Palladium-based (e.g., Pd(OAc)₂) | researchgate.net |

| Ligand | Often ligand-free | researchgate.net |

| Solvent | Water | researchgate.net |

| Base | Typically intrinsic to the borate (B1201080) salt or added | |

| Temperature | Ambient | researchgate.net |

Asymmetric Synthesis Approaches

While pyridyl-containing chiral molecules are of significant interest, the direct application of this compound in well-documented, catalytic asymmetric synthesis methodologies remains an area with limited specific examples in the scientific literature. The development of asymmetric routes to chiral piperidines, which can be conceptually derived from pyridines, often involves different synthetic strategies. For instance, asymmetric hydrogenation of substituted pyridinium (B92312) salts using chiral rhodium catalysts has been reported, but this does not directly employ a pyridyl-boron species as the key chiral-inducing component. The potential for this compound to participate in enantioselective reactions, perhaps through the use of chiral ligands that could coordinate to the borate or interact with the pyridine nitrogen, presents an avenue for future research.

Hydroboration and Silaboration Reactions

Hydroboration, the addition of a boron-hydrogen bond across a double or triple bond, is a fundamental reaction in organic synthesis, typically yielding organoboranes that can be further functionalized. Standard hydroborating agents include borane (B79455) (BH₃) and its derivatives. While this compound contains a boron atom, it is in a higher oxidation state and coordinated to three hydroxyl groups, making it unsuitable to act as a direct hydroborating agent in the classical sense. The related compound, pyridine-borane complex (py·BH₃), is a stable and convenient source of borane for hydroboration reactions, often requiring heating to liberate the reactive BH₃. masterorganicchemistry.com

Similarly, silaboration involves the addition of a silicon-boron bond to an unsaturated substrate. This reaction is catalyzed by transition metals and typically employs silylboranes. There is currently no evidence in the scientific literature to suggest that this compound can be directly utilized as a reagent in silaboration reactions.

Role in Combinatorial Chemistry and Molecular Diversity Generation

Combinatorial chemistry aims to rapidly synthesize large libraries of related compounds for screening in drug discovery and materials science. The use of versatile building blocks is central to this approach. Pyridinylboronic acids and their derivatives are valuable in this context due to their stability and reactivity in robust reactions like the Suzuki-Miyaura coupling. researchgate.net

This compound, as a stable and water-soluble pyridyl-boron source, is theoretically well-suited for application in combinatorial library synthesis. researchgate.net Its use would allow for the systematic introduction of the 3-pyridyl moiety into a diverse range of scaffolds. This approach can be particularly powerful when coupled with automated synthesis platforms and high-throughput screening. By reacting this compound with a library of different aryl or heteroaryl halides, a large number of novel biaryl compounds containing the 3-pyridyl unit can be generated efficiently. However, specific, large-scale combinatorial libraries synthesized using this compound are not extensively documented in publicly available research.

Precursors for Complex Molecular Architecture Synthesis

The synthesis of complex natural products and other intricate molecular architectures often relies on a strategic sequence of reactions that build up complexity from simpler, functionalized starting materials. This compound serves as a valuable precursor for such endeavors by providing a reliable method for installing a 3-pyridyl group, which may be a key structural element of the target molecule or a handle for further functionalization. researchgate.net

The pyridine ring itself can be subsequently modified through various reactions, such as N-oxidation, substitution reactions at other positions on the ring, or by influencing the reactivity of adjacent functional groups. The initial carbon-carbon bond formed via a Suzuki-Miyaura coupling using this compound can serve as a critical linkage in the assembly of a larger, more complex molecular framework. While the potential for its use in the synthesis of complex molecules is clear, detailed total syntheses of specific natural products where this compound is a key starting material are not yet prominently featured in the literature.

Spectroscopic Characterization and Computational Studies

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the identity and purity of sodium pyridine-3-trihydroxyborate and in providing detailed insights into its atomic-level structure. ontosight.ai

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹¹B NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of pyridine-boron compounds. While specific data for this compound is not extensively published, analysis of related pyridine (B92270) derivatives and borane (B79455) complexes provides a strong basis for predicting its spectral features. rsc.org

¹H NMR: The ¹H NMR spectrum is expected to show characteristic signals for the protons on the pyridine ring. The chemical shifts of these protons are influenced by the electron-withdrawing nature of the nitrogen atom and the substitution pattern. For a typical pyridine ring, proton signals appear in the aromatic region, generally between δ 7.0 and 9.0 ppm. chemicalbook.com In related N-boryl-dihydropyridine compounds, specific proton signals have been identified, such as a doublet at δ 6.48 ppm and a doublet of doublets at δ 6.17 ppm, showcasing the type of complex splitting patterns that can arise from proton-proton coupling in the ring. rsc.org The hydroxyl protons of the trihydroxyborate group would likely appear as a broad singlet, the position of which could vary depending on solvent and concentration.

¹¹B NMR: ¹¹B NMR is particularly informative for boron-containing compounds. The chemical shift in ¹¹B NMR provides information about the coordination environment of the boron atom. For boronium catalysts and dihydropyridine (B1217469) products in related reactions, ¹¹B NMR spectra show distinct peaks that help in identifying the different boron species in solution. rsc.org The boron atom in the trihydroxyborate anion is expected to be tetracoordinated, which would result in a characteristic chemical shift in the ¹¹B NMR spectrum.

Table 1: Representative ¹H NMR Chemical Shifts for Pyridine Derivatives

| Compound/Fragment | Proton Position | Typical Chemical Shift (ppm) | Multiplicity | Reference |

| Pyridine | H-2, H-6 | ~8.5-8.6 | Doublet | chemicalbook.com |

| Pyridine | H-4 | ~7.5-7.8 | Triplet | chemicalbook.com |

| Pyridine | H-3, H-5 | ~7.1-7.4 | Triplet | chemicalbook.com |

| N-boryl-3-phenyl-1,4-dihydropyridine | H-d | 6.58 | Doublet | rsc.org |

| N-boryl-3-phenyl-1,4-dihydropyridine | H-a | 6.20 | Doublet of doublets | rsc.org |

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound and to study its fragmentation patterns. ontosight.ai High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. rsc.org

Studies on related pyridine-boron adducts, such as pyridine N-oxide-boron trifluoride, have been conducted using gas electron diffraction/mass spectrometry (GED/MS) to investigate their gas-phase composition and stability. nih.gov In some cases, the interpretation of mass spectra can be complex, as molecular ions containing dative bonds may be unstable and dissociate during analysis. nih.gov For instance, the molecular ion [PyO-BF₃]⁺ was found to be intrinsically unstable, dissociating into a [PyO]⁺ cation and a BF₃ molecule. nih.gov

Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is another valuable technique. Studies on ionic liquid matrices prepared with pyridine and dihydroxybenzoic acid (DHB) have identified unconventional peaks, such as an adduct ion [DHB+pyridine-H]⁺, demonstrating the types of complex ions that can be formed and detected. koreascience.kr This technique could be applied to this compound to study its ionization and potential complex formation. nih.gov

Vibrational Spectroscopy (e.g., Raman)

Vibrational spectroscopy, including Raman and infrared (IR) spectroscopy, provides detailed information about the molecular vibrations and, by extension, the bonding and structure of the compound. All 27 vibrational modes of the pyridine molecule are Raman active. aps.org

In a study of the pyridine-borane (PyBH₃) complex, a compound structurally related to the borate (B1201080) adduct of pyridine, Raman spectroscopy combined with DFT calculations was used to elucidate its vibrational properties. nih.gov The formation of the dative bond between nitrogen and boron resulted in noticeable shifts in the vibrational frequencies of the pyridine ring. For example, the ν₁₂ mode, a ring breathing vibration, was predicted to be at 1028 cm⁻¹ in both free pyridine and the PyBH₃ complex, showing little perturbation. nih.gov In contrast, other modes, like the BN dative bond stretches, were found to be coupled with pyridine's vibrations, appearing at 714 and 1093 cm⁻¹. nih.gov The maximum Raman peak for pyridine-metal complexes is often associated with ring breathing or ring stretching vibrational modes. researchgate.net

Studies of pyridine under high pressure have also utilized Raman spectroscopy to observe phase transitions, as changes in the crystal structure are reflected in the Raman shifts and band profiles. aps.org

Table 2: Selected Experimental and Simulated Raman Modes for Pyridine-Borane (PyBH₃)

| Vibrational Mode | Description | Experimental Frequency (cm⁻¹) | Simulated Frequency (cm⁻¹) | Reference |

| - | BN Dative Bond Stretch | 714 | - | nih.gov |

| - | BN Dative Bond Stretch | 1093 | - | nih.gov |

| ν₆b | Ring Deformation | - | 645 | nih.gov |

| - | Ring Breathing | ~990 | 979 | nih.gov |

| ν₁₂ | Ring Breathing/Triangle Mode | - | 1028 | nih.gov |

Theoretical and Computational Chemistry Approaches

Computational methods are essential for complementing experimental data, providing deeper insights into the electronic structure, molecular geometry, and intermolecular interactions of this compound. ontosight.ai

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a widely used computational method to predict the properties of pyridine-containing molecules. DFT calculations can determine optimized geometries, vibrational frequencies, and electronic properties, which can then be compared with experimental spectroscopic data. nih.govaps.org

For the pyridine-borane (PyBH₃) complex, DFT calculations at the M06-2X/aVTZ level of theory were used to simulate its Raman spectrum and assign vibrational modes. nih.gov These calculations predicted a borane-nitrogen (BN) bond length of 1.615 Å and revealed significant electronic charge transfer from the pyridine molecule upon complex formation. nih.gov

In studies of other pyridine derivatives, DFT has been used to calculate optimized structures, bond lengths, bond angles, and Mulliken charge distributions. nih.gov For example, calculations on a substituted pyridine derivative showed that the nitrogen atom of an amino group held the highest negative charge density compared to the pyridine nitrogen. nih.gov Molecular Electrostatic Potential (MEP) maps, also derived from DFT, provide a visual representation of the charge distribution and are useful for predicting sites of electrophilic and nucleophilic attack. nih.govmdpi.com

Molecular Modeling and Interaction Studies

Molecular modeling techniques, including molecular docking, are used to study how molecules like this compound might interact with biological targets, such as enzymes. ontosight.ainih.gov These computational simulations predict the preferred binding orientation and affinity of a ligand to a receptor active site.

In a study of pyridine derivatives as potential anticoagulants, molecular docking was used to target the active site of the enzyme thrombin. nih.gov The results indicated that functionalization at the 3-position of the pyridine ring could be important for binding, and a good correlation was found between the computational energy scores and experimental coagulation data. nih.gov Such modeling could provide valuable insights into the potential biological activity of this compound by predicting its interactions with various protein targets. ontosight.ai

Emerging Research Frontiers for Pyridine Borate Compounds

Applications in Supramolecular Chemistry and Crystal Engineering

Pyridine (B92270) borate (B1201080) compounds, particularly pyridine boronic acids, are exceptional building blocks in the fields of supramolecular chemistry and crystal engineering. researchgate.netamanote.com The presence of both a hydrogen-bond-donating boronic acid group and a hydrogen-bond-accepting pyridine nitrogen atom within the same molecule facilitates the formation of predictable and robust intermolecular interactions. These interactions are the principal forces in the creation of complex, self-assembled supramolecular structures. researchgate.net

Researchers have successfully utilized these interactions to construct intricate one-, two-, and three-dimensional networks. researchgate.net For instance, the co-crystallization of pyridine boronic acids with polycarboxylic acids leads to the formation of extensive hydrogen-bonded networks. researchgate.net In these structures, the boric acid and pyridine moieties engage in O—H⋯N and O—H⋯O hydrogen bonds, creating well-defined patterns. researchgate.netresearchgate.net The predictability of these hydrogen bonding motifs makes pyridine boronic acids highly valuable for designing crystals with specific network topologies. researchgate.net

Exploration of Organocatalytic Roles of Pyridine-Boron Complexes

The distinct Lewis acidic nature of the boron atom in pyridine-boron complexes has led to their exploration as organocatalysts. kyoto-u.ac.jp These metal-free catalysts offer a more sustainable and environmentally friendly alternative to traditional transition-metal catalysts. acs.org The reactivity of these complexes can be modulated by altering the substituents on the pyridine ring or the groups attached to the boron atom, allowing for the catalysis of a wide array of organic transformations.

One significant area of research is the activation of boron-containing σ-bonds by pyridine derivatives. kyoto-u.ac.jp For example, 4,4'-bipyridine (B149096) has been shown to catalytically activate diboron (B99234) reagents for the stereoselective diboration of alkynes, a transformation not readily achieved with conventional metal catalysts. kyoto-u.ac.jp In some cases, pyridine and a bulky organoborane can form a "frustrated Lewis pair" (FLP), where the steric hindrance prevents the direct neutralization of the Lewis acid and base, leading to unique reactivity. This FLP system has been used to catalyze the highly regioselective 1,4-hydroboration of pyridines under mild, metal-free conditions. acs.org

Furthermore, borane-pyridine complexes have demonstrated efficiency as catalysts for direct amidation reactions, a fundamental transformation in organic and medicinal chemistry. nih.govmdpi.com The use of a catalytic amount of borane-pyridine provides an effective method for forming amides from carboxylic acids and amines, tolerating a variety of functional groups. nih.gov The mechanism is proposed to involve the formation of a triacyloxyborane-amine complex, which is then attacked by the amine to yield the amide product. mdpi.com

Development of Novel Functional Materials Incorporating Pyridine Borates (e.g., fluorescent materials)

Pyridine borate compounds are increasingly being incorporated into novel functional materials, with a particular emphasis on fluorescent materials. kyoto-u.ac.jpresearchgate.net The inherent electronic properties of the pyridine ring combined with the influence of the boron center can give rise to compounds with strong luminescence and other valuable photophysical characteristics. researchgate.netresearchgate.net These materials have potential applications in areas such as organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging. nih.govresearchgate.net

Researchers have synthesized a variety of fluorescent boron complexes containing pyridine moieties. researchgate.net For instance, boron difluoride (BF2) complexes with pyridine-ketoiminate ligands have been developed that exhibit intense solid-state emission with high quantum yields. researchgate.net These compounds often display aggregation-induced emission (AIE), where they are weakly emissive in solution but become highly luminescent in the aggregated or solid state. researchgate.net This property is particularly advantageous for applications in solid-state lighting and imaging.

The fluorescence properties of these materials can be systematically tuned. Modifications to the molecular structure, such as the introduction of different substituent groups, can alter the emission color, quantum yield, and Stokes shift. researchgate.netresearchgate.net For example, some mono- and bisboron complexes based on pyrimidine (B1678525) with β-iminoenolate ligands show higher fluorescence quantum yields in the solid state compared to in solution. researchgate.net The development of pyrrolo[3,4-c]pyridine derivatives has also yielded promising fluorescent materials with emission in the blue-green spectral range. mdpi.com

Table 1: Photophysical Properties of Selected Pyridine-Based Fluorescent Boron Complexes

| Compound Type | Key Structural Feature | Emission Color | Quantum Yield (Φ) | Special Properties |

| Pyridine-Ketoiminate-Boron Complexes | Unsymmetrical boron difluoride (BF2) core | Varies | Up to 0.53 (in solid state) | Aggregation-Induced Emission (AIE), Large Stokes Shift researchgate.net |

| Boranils | Boron complexes with specific organic ligands | Varies | Up to 90% | Can act as antennae for photoinduced energy transfer researchgate.net |

| Pyrimidine-based Boron Complexes | Mono- or bisboron complexes with β-iminoenolate ligands | Varies | Higher in solid state than solution | Tunable solid-state fluorescence researchgate.net |

| Pyrrolo[3,4-c]pyridine Derivatives | Fused heterocyclic ring system | Blue-Green | Not specified | Potential for sensing and physiological probing mdpi.com |

Future Directions in Synthetic Methodology Development

The expanding applications of pyridine borate compounds necessitate the continued development of novel and efficient synthetic methodologies. researchgate.netbaylor.edu Future research in this area will likely focus on several key aspects to broaden the accessibility and diversity of these valuable molecules.

A primary goal is the development of more direct and atom-economical synthetic routes. This includes creating methods for the late-stage functionalization of complex molecules, which would allow for the rapid generation of diverse compound libraries for screening in materials science and medicinal chemistry. nih.gov Skeleton editing, a strategy that modifies the core ring structure of a molecule, is an emerging field with great potential for creating novel pyridine borate analogues. researchgate.net

Another important direction is the advancement of catalytic methods for synthesizing pyridine borates. This involves designing new catalysts that offer higher selectivity, broader substrate scope, and improved functional group tolerance. princeton.edu For example, developing more effective cobalt-catalyzed C-H borylation methods for fluorinated arenes could provide access to a wider range of functionalized building blocks. princeton.edu Furthermore, the exploration of electrochemical methods for both the synthesis and transformation of organoboron compounds presents a promising avenue for greener and more efficient processes. rsc.org

The synthesis of pyridine borates with precisely controlled electronic and steric properties will also be a key focus. This will enable the fine-tuning of their performance in applications such as organocatalysis and fluorescent materials. baylor.edu As the demand for sophisticated functional molecules grows, the development of robust and versatile synthetic methodologies will be crucial for realizing the full potential of pyridine borate chemistry. rsc.orgmdpi.com

Q & A

Q. What are the key differences between this compound and its potassium analogs in reactivity?

- Methodological Answer : Compare reaction kinetics in cross-coupling reactions (e.g., Suzuki-Miyaura). Sodium salts may exhibit higher solubility in polar solvents (e.g., water or methanol), while potassium analogs could require crown ethers for stabilization. Use conductivity measurements and kinetic profiling to quantify differences .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported catalytic efficiencies of this compound?

- Methodological Answer : Implement a factorial design of experiments (DoE) to test variables such as solvent polarity, temperature, and ligand ratios. Use statistical tools (e.g., ANOVA) to identify significant factors. Replicate conflicting studies under standardized conditions to isolate confounding variables, ensuring rigorous metadata documentation .

Q. What strategies optimize the reaction yield of this compound in scalable syntheses?

- Methodological Answer : Employ process analytical technology (PAT) like in-situ IR monitoring to track reaction progress. Optimize parameters (e.g., stoichiometry, mixing rates) via response surface methodology (RSM). Evaluate scalability in batch vs. continuous-flow reactors, prioritizing energy efficiency and waste reduction .

Q. How can computational modeling predict the coordination chemistry of this compound in complex systems?

- Methodological Answer : Use density functional theory (DFT) to model boron-nitrogen bonding interactions and solvation effects. Validate predictions with experimental data (e.g., X-ray absorption spectroscopy). Compare results with analogous organoboron compounds to identify trends in Lewis acidity .

Q. What methodologies address challenges in detecting trace impurities in this compound batches?

- Methodological Answer : Combine inductively coupled plasma mass spectrometry (ICP-MS) for metal contaminants and gas chromatography-mass spectrometry (GC-MS) for organic impurities. Establish a limit of detection (LOD) via calibration curves and validate using spike-recovery experiments. Cross-reference with pharmacopeial standards for analytical consistency .

Q. How do researchers evaluate the environmental impact of this compound in waste streams?

- Methodological Answer : Conduct ecotoxicity assays (e.g., Daphnia magna mortality tests) and biodegradation studies under aerobic/anaerobic conditions. Use high-resolution mass spectrometry (HRMS) to track environmental metabolites. Model bioaccumulation potential using quantitative structure-activity relationship (QSAR) software .

Guidance for Methodological Rigor

- Data Contradiction Analysis : When conflicting data arise, systematically compare experimental conditions (e.g., solvent purity, instrument calibration) and apply Bland-Altman plots to assess bias .

- Experimental Design : Reference structured frameworks like Table 1.5 in for multifactor optimization, ensuring reproducibility through detailed protocol archiving .

- Literature Gaps : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, aligning with foundational studies and unresolved mechanistic questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.